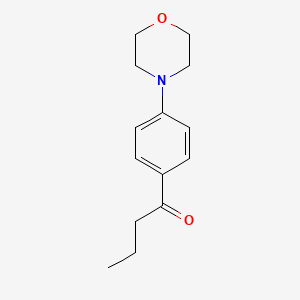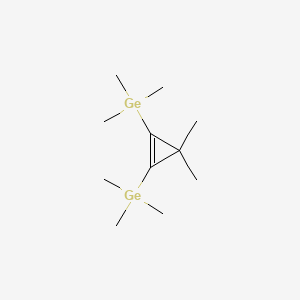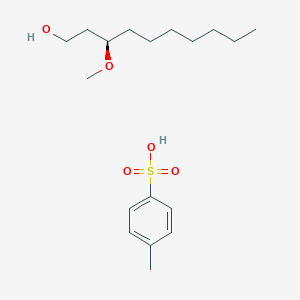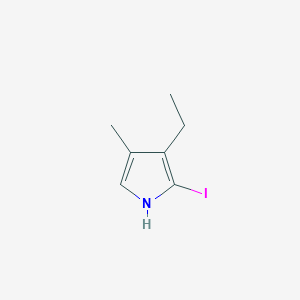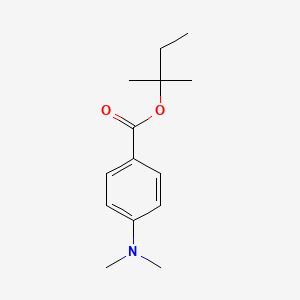
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-ethyl-2H-azirene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-ethyl-2H-aziren-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate azirene derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base such as sodium or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The azirene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted azirene derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of diethyl (3-ethyl-2H-aziren-2-yl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can act as a mimic of phosphate esters, allowing it to interact with enzymes and proteins involved in phosphorylation processes. This interaction can inhibit or modulate the activity of these enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonate: A simpler phosphonate ester with similar reactivity but lacking the azirene ring.
Diethyl ethylphosphonate: Another phosphonate ester with a different alkyl group attached to the phosphorus atom.
Uniqueness
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate is unique due to the presence of the azirene ring, which imparts distinct chemical properties and reactivity compared to other phosphonate esters. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
293743-13-2 |
|---|---|
Fórmula molecular |
C8H16NO3P |
Peso molecular |
205.19 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-3-ethyl-2H-azirine |
InChI |
InChI=1S/C8H16NO3P/c1-4-7-8(9-7)13(10,11-5-2)12-6-3/h8H,4-6H2,1-3H3 |
Clave InChI |
UALHOUBCFKPPDI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC1P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
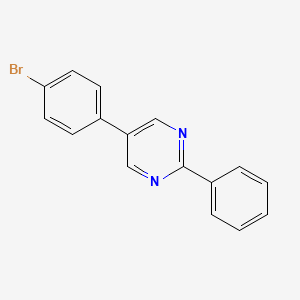
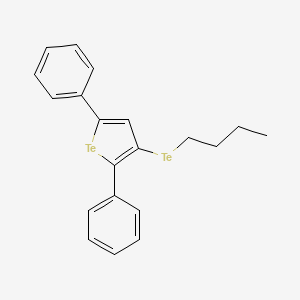
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)

